1-Bromo-2-fluoronaphthalene
Overview
Description
1-Bromo-2-fluoronaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C10H6BrF and its molecular weight is 225.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Labelling in Pharmaceutical Analysis : 2-Bromoacetyl-6-methoxynaphthalene is utilized as a fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Biodegradation Studies : A study on the metabolism of 1-fluoronaphthalene by Cunninghamella elegans revealed that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond and reduces oxidation at the aromatic double bond (Cerniglia, Miller, Yang, & Freeman, 1984).
Photochemical Reactions : Research on simple halonaphthalenes, including 1-bromonaphthalene, indicates that these compounds in solutions yield radical products through a triplet state with enhanced quantum yields for reaction with potential triplet quenchers (Ruzo, Bunce, & Safe, 1975).
Enantioselective Sensing of Chiral Carboxylic Acids : A chiral 1,8-diacridylnaphthalene-derived fluorosensor effectively senses chiral carboxylic acids with high enantioselectivity (Mei & Wolf, 2004).
Spectroscopy and Vibrational Mode Analysis : Density functional theory studies of 1-bromo 4-fluoronaphthalene have been conducted to accurately predict its FTIR and FT-Raman spectra (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Microwave Spectra Measurements : Improved resolution in microwave spectra measurements of 1-fluoronaphthalene and 2-fluoronaphthalene has been achieved, providing data that aligns well with calculated values (Carey, Sun, & Kukolich, 2014).
Synthesis and Pharmaceutical Applications : A practical and scalable method has been developed for the synthesis of 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, utilizing a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-2-fluoronaphthalene is a chemical compound used in various biochemical research
Mode of Action
It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through bond formation, leading to changes in the molecular structure of the target.
Biochemical Pathways
Its use in suzuki–miyaura coupling suggests that it may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific context of its use.
Properties
IUPAC Name |
1-bromo-2-fluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQKZJSBJWEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492511 | |
Record name | 1-Bromo-2-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342-55-2 | |
Record name | 1-Bromo-2-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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